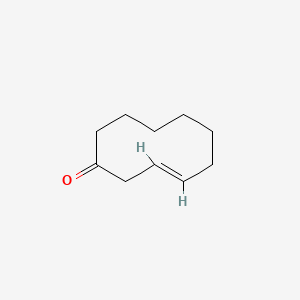
(3E)-cyclodec-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-cyclodec-3-en-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (3E)-cyclodec-3-en-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a linear diene, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the ten-membered ring.
Industrial Production Methods: In an industrial setting, this compound can be produced via large-scale cyclization reactions. The process often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3E)-cyclodec-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) can be used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclodecenones.
Wissenschaftliche Forschungsanwendungen
(3E)-cyclodec-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: this compound is used in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which (3E)-cyclodec-3-en-1-one exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Cyclodecanone: Similar in structure but lacks the double bond.
Cyclododecanone: A larger ring size with different chemical properties.
Cyclooctanone: A smaller ring size, leading to different reactivity.
Uniqueness: (3E)-cyclodec-3-en-1-one’s unique combination of a ten-membered ring, a double bond, and a ketone group distinguishes it from other cyclic ketones
Eigenschaften
CAS-Nummer |
10035-96-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.237 |
IUPAC-Name |
(3E)-cyclodec-3-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h4,6H,1-3,5,7-9H2/b6-4+ |
InChI-Schlüssel |
RSYGVVRAGPDQHJ-GQCTYLIASA-N |
SMILES |
C1CCCC(=O)CC=CCC1 |
Synonyme |
(E)-3-Cyclodecen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















